(2S,3R)-(+)-4-Dimethylamino-1,2-diphenyl-3-methyl-butan-2-ol, commonly known as Chirald®, is a chiral ligand widely employed in asymmetric synthesis. [] It serves as a crucial component in the preparation of chiral reducing agents, particularly those incorporating zinc. [] These reducing agents exhibit selectivity in reducing prochiral ketones to yield chiral alcohols. [] This capability is vital for synthesizing enantiomerically pure compounds, especially in fields like pharmaceutical and agrochemical development. []
Chirald is often derived from natural sources or synthesized through various chemical methods. It belongs to the broader class of chiral molecules, which can be categorized into several types based on their structural characteristics, including chiral amines, chiral alcohols, and chiral acids. The classification of chiral compounds is essential for understanding their synthesis and applications in different fields such as medicinal chemistry and materials science.
The synthesis of Chirald can be achieved through several methods, with asymmetric synthesis being the most direct approach. This method involves creating a specific enantiomer from achiral starting materials using chiral catalysts or reagents. Other common methods include:
The choice of synthesis method depends on various factors, including the desired yield, purity, and cost-effectiveness. Asymmetric synthesis often requires careful control of reaction conditions to optimize the yield and selectivity of the desired enantiomer.
Chirald has a specific three-dimensional arrangement that defines its chirality. While detailed structural data for Chirald itself may not be widely available in public databases, it typically features one or more stereocenters that contribute to its unique spatial configuration.
The molecular formula and weight can vary based on the specific enantiomer and functional groups present in Chirald. For example, if Chirald were a chiral amine, its molecular structure might include an amine functional group attached to a carbon chain with one or more stereogenic centers.
Chirald participates in various chemical reactions typical for chiral compounds. These can include:
The reactivity of Chirald can be influenced by its stereochemistry, which affects how it interacts with other molecules in both synthetic pathways and biological systems.
The mechanism of action for Chirald largely depends on its application within biological systems. For instance, if used as a pharmaceutical agent, one enantiomer may bind selectively to a target receptor while the other does not. This selective binding is crucial for therapeutic efficacy and safety.
Research indicates that the mechanism typically involves conformational changes upon binding to biological targets, which can lead to downstream effects such as enzyme inhibition or receptor activation.
Chirald's physical properties may include:
Chemical properties such as reactivity with acids or bases can also vary based on its structure. For example:
Chirald has significant applications across various fields:
The foundational understanding of molecular chirality began with Louis Pasteur's 1848 separation of enantiomeric crystals of sodium ammonium tartrate, marking the first experimental demonstration of molecular asymmetry [1] [8]. This discovery laid the groundwork for stereochemistry, though its biological implications remained unexplored for decades. By 1903, Arthur Cushny established the principle of enantiospecificity through comparative studies of atropine and hyoscyamine isomers, demonstrating that their physiological effects differed significantly due to stereochemistry [4] [9]. Parallel work by Paul Ehrlich on cocaine enantiomers (1894) revealed differential biological activities, confirming that chiral recognition governs drug-receptor interactions [9]. These early insights culminated in the Easson-Stedman model (1933), proposing that optimal drug-receptor binding requires a minimum of three simultaneous interactions, achievable only by the complementary enantiomer (eutomer), while its mirror image (distomer) exhibits reduced affinity [7] [8].
Table 1: Key Pioneers in Stereochemical Recognition
Scientist | Contribution | Year |
---|---|---|
Louis Pasteur | First chiral separation (tartrate crystals) | 1848 |
Paul Ehrlich | Differential activity of cocaine enantiomers | 1894 |
Arthur Cushny | Enantiospecificity of atropine/hyoscyamine | 1903 |
Easson & Stedman | Three-point drug-receptor binding model | 1933 |
The thalidomide disaster (1957–1961) became the pivotal turning point in chiral drug development. Marketed as a racemic sedative for morning sickness, its (R)-enantiomer provided therapeutic effects, while the (S)-enantiomer caused severe teratogenicity, leading to >10,000 birth defects globally [5] [9]. This tragedy exposed critical gaps in racemate evaluation and spurred innovations in enantioselective synthesis. Post-thalidomide, advancements included:
Table 2: Evolution of Enantiopure Therapeutics
Era | Drug Example | Development Milestone |
---|---|---|
Pre-1960s | Racemic thalidomide | Undifferentiated racemates; safety failures |
1980s | (S)-Ibuprofen | Distomer inversion to eutomer in vivo |
1990s–2000s | Esomeprazole | Chiral switch via asymmetric synthesis |
2000s–Present | Levalbuterol | Purified (R)-enantiomer of albuterol; reduced side effects |
The thalidomide catastrophe triggered comprehensive regulatory reforms. In 1992, the U.S. FDA issued landmark guidelines mandating stereoselective evaluation of chiral drugs, requiring:
Globally, the International Council for Harmonisation (ICH) incorporated stereochemistry into stability testing (ICH Q1E) and pharmacovigilance (ICH E2E) protocols [6]. Modern frameworks emphasize lifecycle surveillance, requiring:
Table 3: Regulatory Evolution for Chiral Drugs
Regulatory Body | Policy/Guide | Key Chiral Requirement |
---|---|---|
U.S. FDA (1992) | Development of New Stereoisomeric Drugs | Absolute configuration must be established early in development |
EMA (2005) | Risk Management Systems | Enantiomer-specific adverse event monitoring |
ICH (2003–2005) | Q1E / E2E | Chiral stability testing; pharmacovigilance planning |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7